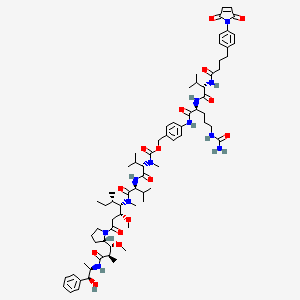

Mal-Phe-C4-VC-PAB-MMAE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mal-Phe-C4-VC-PAB-MMAE is a chemical compound resulting from the conjugation of monomethyl auristatin E (MMAE), a potent tubulin inhibitor, with a Mal-Phe-C4-VC-PAB linker . This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-Phe-C4-VC-PAB-MMAE is synthesized by conjugating monomethyl auristatin E to the Mal-Phe-C4-VC-PAB linker . The synthesis involves several steps, including the preparation of the linker and the subsequent conjugation to MMAE. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Key Steps:

-

Activation of the Linker :

Fmoc-VC-PAB-PNP (activated ester) reacts with MMAE in anhydrous DMF/pyridine using HOBt as a catalyst. The reaction achieves 78% yield after purification by HPLC .-

Reaction Formula :

Fmoc VC PAB PNP+MMAEPyridineHOBt DMFFmoc VC PAB MMAE

-

-

Deprotection :

The Fmoc group is removed using piperidine in DMF, yielding NH2-Val-Cit-PAB-MMAE with 70.7% efficiency . -

Final Conjugation :

The maleimide moiety is introduced via reaction with thiol-functionalized carriers (e.g., antibodies or albumin) .

Bioconjugation Reactions

The maleimide group in Mal-Phe-C4-VC-PAB-MMAE enables site-specific conjugation to thiol-containing biomolecules:

Mechanism:

-

Thiol-Maleimide Click Chemistry :

Mal Phe C4 VC PAB MMAE+Protein SH→Protein S Mal Phe C4 VC PAB MMAE

Maleimide reacts with cysteine thiols (-SH) on antibodies or proteins (e.g., BSA) to form stable thioether bonds .

Table 2: Conjugation Efficiency (BSA Example)

| Parameter | Value | Source |

|---|---|---|

| Drug-to-Protein Ratio | ~4 MMAE molecules per BSA | |

| Solubility | ≥5 mg/mL in DMSO/corn oil | |

| Stability (Post-Conj) | 1 week at 2–8°C in solution |

Linker Cleavage and Drug Release

The VC-PAB linker is designed for lysosomal protease cleavage:

Mechanism:

-

Proteolytic Cleavage :

Cathepsin B cleaves the valine-citrulline (VC) dipeptide bond in lysosomes . -

Self-Immolation :

The PAB spacer undergoes 1,6-elimination, releasing free MMAE .

Biological Activity:

-

Cytotoxicity :

Released MMAE inhibits tubulin polymerization, inducing apoptosis.

Stability and Storage

-

Thermal Stability :

Retains 93.4% integrity after 7 days at 40°C . -

Solution Stability :

Degrades in solution; fresh preparation recommended .

Table 3: Stability Data

| Condition | Result | Source |

|---|---|---|

| Lyophilized Powder | Stable at ≤-20°C for months | |

| Solution (DMSO) | Use within 1 week at 2–8°C | |

| Accelerated Aging | 93.4% intact after 7 days at 40°C |

Critical Considerations

Scientific Research Applications

Mal-Phe-C4-VC-PAB-MMAE is a compound that plays a significant role in the field of cancer therapy, particularly through its use in antibody-drug conjugates (ADCs). This compound is characterized by the conjugation of Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, to the Mal-Phe-C4-VC-PAB linker. This combination enhances the efficacy of targeted cancer therapies by delivering cytotoxic agents directly to tumor cells, minimizing systemic toxicity.

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in the development of ADCs. These conjugates combine monoclonal antibodies with MMAE to specifically target cancer cells while sparing normal tissues. This specificity enhances therapeutic efficacy and reduces side effects associated with traditional chemotherapy.

Case Studies:

- Trastuzumab-vc-MMAE : A notable case study involved the use of trastuzumab conjugated with vc-MMAE for treating HER2-positive breast cancer. The study demonstrated significant anti-tumor activity and highlighted the importance of linker stability and drug release mechanisms .

- GMF-1A3-MMAE : Another study focused on an ADC targeting an AREG neo-epitope, which showed promising results in breast cancer models by inducing rapid tumor regression in xenografts .

Pharmacokinetics and Efficacy

Research has shown that pharmacokinetic profiles of ADCs using this compound are comparable across various formulations. The exposure–response relationships indicate that measuring acMMAE (antibody-conjugated MMAE) levels can be sufficient for assessing therapeutic outcomes .

Clinical Development

Several ADCs utilizing this compound have progressed through clinical trials, demonstrating efficacy against diverse tumor types including hematological malignancies and solid tumors. For instance, FDA-approved ADCs like brentuximab vedotin employ similar mechanisms involving MMAE .

Table 1: Summary of ADCs Utilizing this compound

| ADC Name | Target | Tumor Type | Clinical Status |

|---|---|---|---|

| Trastuzumab-vc-MMAE | HER2 | Breast Cancer | Approved |

| GMF-1A3-MMAE | AREG Neo-Epitope | Breast Cancer | Preclinical |

| Brentuximab vedotin | CD30 | Lymphoma | Approved |

| DMOT4039A | Soluble Antigens | Hematological Tumors | Clinical Trials |

Table 2: Pharmacokinetic Parameters of vc-MMAE ADCs

| Parameter | Value |

|---|---|

| Average Drug-to-Antibody Ratio (DAR) | ~3.5 |

| Maximum Observed Concentration (Cmax) | Comparable across ADCs |

| Exposure Correlation | Strong with acMMAE |

Mechanism of Action

Mal-Phe-C4-VC-PAB-MMAE exerts its effects by inhibiting tubulin, a protein essential for cell division . The compound binds to tubulin, preventing its polymerization into microtubules, which are necessary for mitosis. This inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells . The molecular targets and pathways involved include the tubulin-microtubule system and various cell signaling pathways that regulate cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mal-Phe-C4-VC-PAB-MMAE include other antibody-drug conjugates that use different linkers or cytotoxic agents. Examples include:

Trastuzumab emtansine (T-DM1): An ADC that uses trastuzumab as the antibody and emtansine as the cytotoxic agent.

Brentuximab vedotin: An ADC that uses brentuximab as the antibody and monomethyl auristatin E as the cytotoxic agent.

Uniqueness

This compound is unique due to its specific linker and the use of monomethyl auristatin E as the cytotoxic agent. The Mal-Phe-C4-VC-PAB linker provides stability and specificity, ensuring that the cytotoxic agent is delivered directly to the target cancer cells . This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .

Biological Activity

Mal-Phe-C4-VC-PAB-MMAE is a conjugate formed by linking Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, to a specific linker (Mal-Phe-C4-VC-PAB). This compound is primarily investigated within the context of antibody-drug conjugates (ADCs) for targeted cancer therapy. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, efficacy, and safety profile.

Structure and Composition

- Molecular Formula : C72H105N11O15

- Molecular Weight : 1364.67 g/mol

- CAS Number : 2259318-51-7

The structure consists of MMAE, which inhibits tubulin polymerization, linked through a valine-citrulline (vc) bond that is cleavable by proteases, allowing for selective release of the cytotoxic agent within target cells .

MMAE functions as a microtubule inhibitor, disrupting the mitotic spindle formation during cell division. This leads to apoptosis in rapidly dividing cancer cells. The vc linker enhances the specificity of the drug by ensuring that MMAE is released primarily in the tumor microenvironment where proteases are abundant .

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, the pharmacokinetic parameters for acMMAE (antibody-conjugated MMAE) and total antibody are comparable across various ADCs using similar linkers. Key findings include:

- Volume of Distribution (Vdss) : Ranges from 60.1 to 103 L/kg.

- Clearance Rates : Comparable across different ADC formulations.

- Inter-subject Variability : The %CV for area under the concentration-time curve (AUC) ranged from 20% to 46% for acMMAE and total antibody .

Efficacy Studies

This compound has been tested in various clinical settings. Notably, studies involving vc-MMAE ADCs have demonstrated significant efficacy in treating solid tumors and hematological malignancies. For instance:

- In Phase 1 trials, several ADCs utilizing this compound showed promising objective response rates (ORR) and manageable safety profiles.

- A correlation was observed between acMMAE exposure and clinical outcomes such as ORR and incidence of peripheral neuropathy .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects typical of ADCs, including:

- Peripheral neuropathy

- Nausea

- Fatigue

The incidence of Grade 2+ peripheral neuropathy has been notably linked to acMMAE exposure levels, indicating a dose-dependent relationship .

Case Studies

- Case Study: HER2-positive Breast Cancer

- Case Study: Non-Hodgkin Lymphoma

Properties

Molecular Formula |

C72H105N11O15 |

|---|---|

Molecular Weight |

1364.7 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1 |

InChI Key |

NGSQUXLVAHZKMZ-CZNGMLIJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.